molecular formula C8H7BrN2S B2585845 5-Bromo-4-methylbenzo[d]thiazol-2-amine CAS No. 103873-80-9

5-Bromo-4-methylbenzo[d]thiazol-2-amine

Cat. No. B2585845
CAS RN: 103873-80-9
M. Wt: 243.12
InChI Key: IVXQBGMLYMGHFZ-UHFFFAOYSA-N
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Description

5-Bromo-4-methylbenzo[d]thiazol-2-amine is a chemical compound with the empirical formula C4H5BrN2S . It has a molecular weight of 193.06 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes this compound, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The InChI code of this compound is 1S/C8H7BrN2S/c1-4-5(9)2-3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11) . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis of Derivatives and Novel Compounds

5-Bromo-4-methylbenzo[d]thiazol-2-amine serves as a precursor in the synthesis of a diverse range of chemical compounds. For instance, it has been used in the synthesis of thiazolo[4,5-d]pyrimidine derivatives, indicating its versatility in constructing complex molecules with potential biological activities (Bakavoli, Nikpour, & Rahimizadeh, 2006). Similarly, its application in the synthesis of 2-amino-5-alkylidene-thiazol-4-ones through a solid-phase strategy highlights its role in facilitating diverse chemical reactions (Pulici & Quartieri, 2005).

Material Science and Photophysical Properties

Research has also explored the use of this compound in material science, particularly in the development of compounds with specific photophysical properties. For example, the synthesis and characterization of new zinc phthalocyanine compounds for potential photodynamic therapy applications illustrate its utility in creating materials with desirable optical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Biological Activities

Several studies have focused on the antimicrobial and biological activities of compounds synthesized from this compound. For instance, a series of thiazole derivatives synthesized from this compound demonstrated significant antimicrobial activity, offering insights into its potential for developing new antimicrobial agents (Althagafi, El‐Metwaly, & Farghaly, 2019).

Crystal Structure and Chemical Interactions

Safety and Hazards

The compound is classified under GHS07, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H319), and may cause respiratory irritation (H335) . It should be handled with appropriate personal protective equipment, including dust masks, eyeshields, and gloves .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-methylbenzo[d]thiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. These interactions are crucial as they can modulate signaling pathways and cellular responses. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it can affect metabolic pathways by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at room temperature. Prolonged exposure to light or air can lead to its degradation, reducing its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for achieving the desired biological outcomes while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can influence metabolic flux and alter the levels of specific metabolites, thereby impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, influencing its distribution and biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can modulate mitochondrial function and induce apoptosis. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

5-bromo-4-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-5(9)2-3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXQBGMLYMGHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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